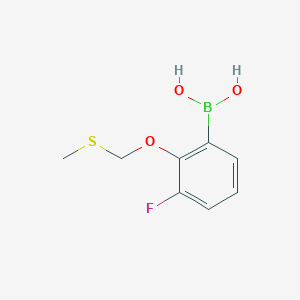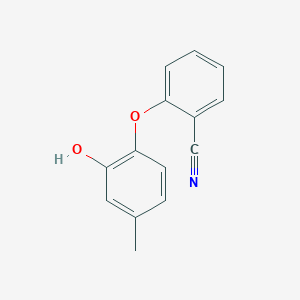
2-(2-Hydroxy-4-methylphenoxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxy-4-methylphenoxy)benzonitrile is an organic compound with the molecular formula C14H11NO2 It is a derivative of benzonitrile, characterized by the presence of a hydroxy group and a methyl group on the phenoxy ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-4-methylphenoxy)benzonitrile typically involves the reaction of 2-hydroxy-4-methylphenol with 2-chlorobenzonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxy-4-methylphenoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-(2-oxo-4-methylphenoxy)benzonitrile.
Reduction: Formation of 2-(2-hydroxy-4-methylphenoxy)benzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(2-Hydroxy-4-methylphenoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxy-4-methylphenoxy)benzonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and targets can vary depending on the specific application and biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Hydroxy-4-methoxyphenoxy)benzonitrile
- 2-(2-Hydroxy-4-chlorophenoxy)benzonitrile
- 2-(2-Hydroxy-4-bromophenoxy)benzonitrile
Uniqueness
2-(2-Hydroxy-4-methylphenoxy)benzonitrile is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, making it more or less soluble in different solvents, and can also impact its interaction with biological targets.
Propriétés
Numéro CAS |
897036-78-1 |
|---|---|
Formule moléculaire |
C14H11NO2 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
2-(2-hydroxy-4-methylphenoxy)benzonitrile |
InChI |
InChI=1S/C14H11NO2/c1-10-6-7-14(12(16)8-10)17-13-5-3-2-4-11(13)9-15/h2-8,16H,1H3 |
Clé InChI |
SOIUSZFLRKBKSP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC2=CC=CC=C2C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(4-Chloro-6,7-dimethoxyquinazolin-2-yl)ethenyl]benzonitrile](/img/structure/B12614958.png)
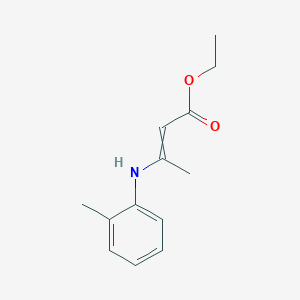
![Bis[4-(4'-methyl[1,1'-biphenyl]-4-yl)butyl]diselane](/img/structure/B12614960.png)
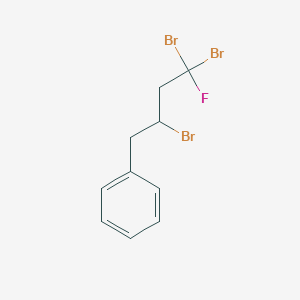
![2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12614967.png)
![1-[3-(4-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B12614982.png)

![2-(3,4-Dimethylphenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12614987.png)
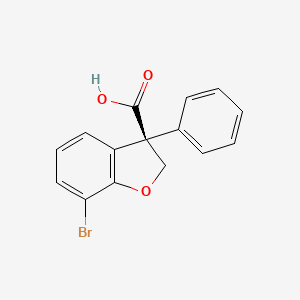
![N-Acetyl-5-[3-(acetyloxy)prop-1-yn-1-yl]-2'-deoxycytidine](/img/structure/B12615003.png)



